molecular formula C8H12F2O B037505 1-(4,4-Difluorocyclohexyl)ethanone CAS No. 121629-16-1

1-(4,4-Difluorocyclohexyl)ethanone

Cat. No. B037505
M. Wt: 162.18 g/mol
InChI Key: GVQZGQHEAPUDEL-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocyclohexyl)ethanone is a chemical compound of interest due to its unique structure and potential applications in various fields of chemistry. Its synthesis, molecular structure, and properties have been the subject of scientific research to explore its functionalities and applications.

Synthesis Analysis

The synthesis of related compounds often involves polycondensation reactions, and strategies for creating complex structures incorporating difluorinated motifs. For instance, multicyclic polyethers with pendant keto groups have been synthesized via polycondensation of silylated 1,1,1‐tris(4‐hydroxyphenyl)ethane with difluoroacetophenones, indicating a method that could potentially be adapted for the synthesis of 1-(4,4-Difluorocyclohexyl)ethanone (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).

Molecular Structure Analysis

Quantum chemical calculations and experimental methods such as X-ray diffraction, UV-vis spectra, and NMR spectroscopy are crucial for identifying and confirming the molecular structure of compounds. These techniques provide insights into the bond lengths, angles, and overall geometry of the molecule, as seen in studies on related compounds (Koca et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-(4,4-Difluorocyclohexyl)ethanone would be influenced by the presence of difluorocyclohexyl and ethanone functional groups. Research on similar compounds has shown that difluoro(heteroaryl)methyl moieties exhibit notable antifungal activities, suggesting potential reactivity and biological activity (Eto, Kaneko, & Sakamoto*, 2000).

Scientific Research Applications

Fluorescent Chemosensors

The development of chemosensors based on specific fluorophoric platforms highlights a potential application area for complex organic compounds, including derivatives similar to "1-(4,4-Difluorocyclohexyl)ethanone." These compounds are used to detect various analytes with high selectivity and sensitivity, indicating their utility in chemical sensing technologies. This suggests that derivatives of "1-(4,4-Difluorocyclohexyl)ethanone" might be explored for similar applications in developing novel chemosensors (Roy, 2021).

Environmental Degradation

Research on the microbial degradation of polyfluoroalkyl chemicals offers insights into how complex fluorinated compounds, possibly including "1-(4,4-Difluorocyclohexyl)ethanone," behave in the environment. Understanding the degradation pathways of these compounds is crucial for assessing their environmental fate and designing strategies for mitigating their potential impacts (Liu & Avendaño, 2013).

Ethnobotanical Properties

Exploring the ethnobotanical properties of various plants and their chemical constituents can provide a framework for studying the biological activities of complex organic compounds. While not directly related to "1-(4,4-Difluorocyclohexyl)ethanone," understanding the pharmacological applications of natural compounds offers a basis for researching synthetic derivatives for similar or enhanced effects (Thakre et al., 2016).

Emerging Organohalides

The study of emerging organohalides, including their environmental occurrence and remediation, is relevant for understanding the behavior of fluorinated compounds in nature. This research can inform the development of remediation strategies for compounds like "1-(4,4-Difluorocyclohexyl)ethanone" if they pose environmental risks (He et al., 2021).

properties

IUPAC Name

1-(4,4-difluorocyclohexyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O/c1-6(11)7-2-4-8(9,10)5-3-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQZGQHEAPUDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559427
Record name 1-(4,4-Difluorocyclohexyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,4-Difluorocyclohexyl)ethanone

CAS RN

121629-16-1
Record name 1-(4,4-Difluorocyclohexyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4,4-difluorocyclohexyl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2 ml methyl lithium (1 M in diethylether) were added into a solution of 0.593 g 4,4-difluoro-cyclohexanecarboxylic acid methoxy-methyl-amide in anhydrous 5 ml THF at 0° C. The reaction was allowed to warm to rt overnight. The reaction was quenched with sat. ammonium chloride solution (˜50 ml) and diluted with sat. sodium hydrogencarbonate solution (25 ml). The aqueous layer was extracted with diethylether (3×50 ml) and the combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo. Purification was achieved by silica gel column chromatography (solvent: 5:1→1:1 petroleum/ether (40-60).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.593 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a clear solution of 4,4-difluorocyclohexanecarboxylic acid (2.00 g, 12.18 mmol) in 100 mL THF at 0° C. was added slowly dropwise methyllithium, 1.6M solution in diethyl ether (30.5 mL, 48.7 mmol) from an addition funnel. The resulting cloudy mixture was allowed to stir 2 h, then was treated with chlorotrimethyl silane (24.74 mL, 195 mmol) dropwise over 10 min. The bath was removed and the clear solution allowed to stir 1 h. 5 mL 1M HCl aq. Was added and the reaction mixture stirred an additional hour. The reaction mixture was then concentrated in vacuo to a small volume, diluted with Et2O, and the organic layer was washed with water, sat'd aq. NaHCO3, brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to give impure 1-(4,4-difluorocyclohexyl)-ethanone as a clear/colorless oil, which was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24.74 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4,4-difluoro-N-methyl cyclohexanecarboxamide (3 g, 14.5 mmol) in THF (20 mL) were added CH3MgBr (5.19 g, 43.5 mmol) in −78° C. The mixture was stirred at −78° C. for 5 hr. Water (10 mL) was added and the mixture was concentrated and extracted by CH2Cl2 (40 mL*3). The organic layer was washed with brine and dried over sodium sulfate. The organic layer was concentrated to give 1-(4,4-difluorocyclohexyl)ethanone (1.5 g, crude) for next step.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.19 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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